8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride
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Overview
Description
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic framework, which includes oxygen and nitrogen atoms, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products
Scientific Research Applications
8-oxa-1,12-diazatricyclo[840
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities, making it a candidate for the development of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0 2,7]Trideca-2,4,6-Trienes: These compounds share a similar tricyclic structure and have been studied for their anti-inflammatory and analgesic activities.
14-oxo-8-oxa-1,12-diazatricyclo[8.4.0.0^{2,7}]tetradeca-2(7),3,5-triene-5-carbonitrile: Another related compound with potential biological activities.
Uniqueness
8-oxa-1,12-diazatricyclo[8400,2,7]tetradeca-2,4,6-triene hydrochloride stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
57682-23-2 |
---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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